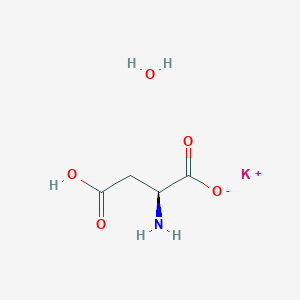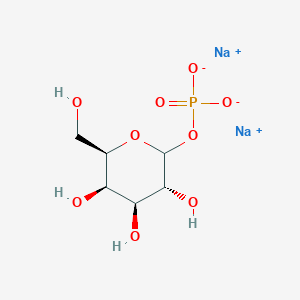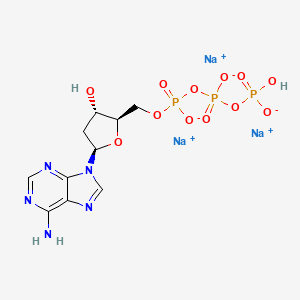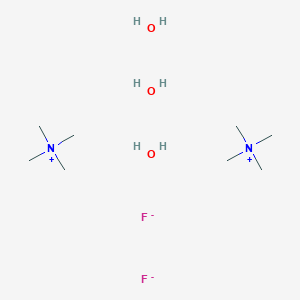
Tetramethylammonium fluoride sesquihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylammonium fluoride sesquihydrate is a quaternary ammonium salt with the chemical formula (CH₃)₄NF·1.5H₂O. This compound is known for its hygroscopic nature and is often used as a source of “naked fluoride” ions, which are fluoride ions not complexed with a metal atom . The compound appears as a white solid and is highly soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetramethylammonium fluoride sesquihydrate can be synthesized through several methods. One common approach involves the neutralization of tetramethylammonium hydroxide with hydrofluoric acid. Another method is the salt metathesis reaction between tetramethylammonium chloride and an inorganic fluoride source such as potassium fluoride or cesium fluoride .
Industrial Production Methods: In industrial settings, the preparation of tetramethylammonium fluoride often involves the reaction of tetramethylammonium chloride with potassium fluoride in an alcohol solvent. The process includes the removal of insoluble potassium salts and the subsequent removal of the solvent to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Tetramethylammonium fluoride sesquihydrate primarily undergoes nucleophilic substitution reactions. It is a potent nucleophile due to the presence of the fluoride ion.
Common Reagents and Conditions:
Nucleophilic Substitution (SNAr): This reaction involves the substitution of an electron-deficient aromatic halide or nitroarene with the fluoride ion. Common reagents include aryl halides (e.g., chlorides, bromides) and nitroarenes.
Base-Catalyzed Reactions: The fluoride ion acts as a strong base in various organic transformations, including deprotonation and elimination reactions.
Major Products: The major products of these reactions are typically fluorinated aromatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Tetramethylammonium fluoride sesquihydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism by which tetramethylammonium fluoride sesquihydrate exerts its effects is through the release of fluoride ions. These ions act as strong nucleophiles and bases, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate. For example, in nucleophilic aromatic substitution, the fluoride ion attacks the electron-deficient carbon atom of the aromatic ring, leading to the displacement of the leaving group .
Comparación Con Compuestos Similares
Tetramethylphosphonium fluoride: Similar to tetramethylammonium fluoride, this compound also provides “naked fluoride” ions and is used in similar nucleophilic substitution reactions.
Tetrabutylammonium fluoride: This compound is another source of fluoride ions and is often used in organic synthesis for similar applications.
Uniqueness: Tetramethylammonium fluoride sesquihydrate is unique due to its high solubility in water and its ability to provide fluoride ions without the need for complexation with metal atoms. This makes it particularly useful in reactions where a “naked fluoride” ion is required .
Propiedades
IUPAC Name |
tetramethylazanium;difluoride;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H12N.2FH.3H2O/c2*1-5(2,3)4;;;;;/h2*1-4H3;2*1H;3*1H2/q2*+1;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYBRESFPASKDZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.O.O.O.[F-].[F-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H30F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid](/img/structure/B8002891.png)
![2-[(4S,12S,13R,14S,19R,21S)-9-nitro-7,8-dioxo-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,9,17-trien-14-yl]acetic acid;hydrate](/img/structure/B8002896.png)
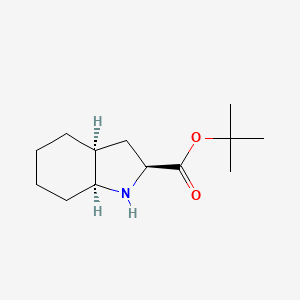
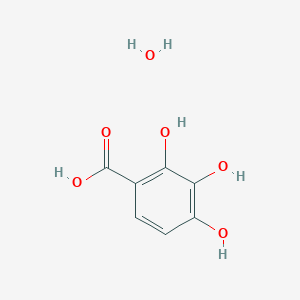
![2-amino-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8002911.png)
![6-Chloro-1,8a-dihydro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B8002920.png)
![potassium;tris[5-methyl-3-(4-propan-2-ylphenyl)pyrazol-1-yl]boranuide](/img/structure/B8002928.png)


